4,5-Dichloro-2-(methylamino)aniline

Description

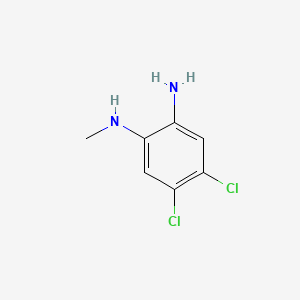

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMRZCPRJMRDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195232 | |

| Record name | 4,5-Dichloro-2-(methylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42450-33-9 | |

| Record name | 4,5-Dichloro-N1-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42450-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(methylamino)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042450339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-(methylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-(methylamino)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,5 Dichloro 2 Methylamino Aniline and Its Congeners

Precursor-Based Synthetic Routes to 4,5-Dichloro-2-(methylamino)aniline

The construction of the this compound scaffold relies on a series of well-established reactions, starting from readily available halogenated nitrobenzene (B124822) precursors. These routes are characterized by the sequential introduction and modification of functional groups to achieve the target molecule with high purity and yield.

Amination of Halogenated Nitrobenzene Intermediates

A common starting point for the synthesis is the amination of a heavily halogenated nitrobenzene. Specifically, 2,4,5-trichloronitrobenzene (B44141) serves as a key precursor. google.comwipo.intgoogle.commdcplindia.com The process involves the reaction of 2,4,5-trichloronitrobenzene with ammonia (B1221849) in an inert solvent at elevated temperatures, typically between 150°C and 220°C. google.comwipo.intgoogle.com This nucleophilic aromatic substitution (SNAr) reaction selectively displaces the chlorine atom at the C-2 position with an amino group, yielding 4,5-dichloro-2-nitroaniline (B146558). google.comwipo.intgoogle.comnih.govchemicalbook.comnist.govbiosynth.com The choice of solvent and reaction conditions is crucial to maximize the yield and purity of the desired product, avoiding the formation of unwanted side products. google.com

Historically, other methods for producing 4,5-dichloro-2-nitroaniline have been reported, such as the nitration of 3,4-dichloroaniline (B118046) after an initial acylation step to protect the amino group. google.com However, this multi-step process often leads to a mixture of nitration products and requires a final deprotection step, making the direct amination of 2,4,5-trichloronitrobenzene a more efficient route. google.com

Table 1: Synthesis of 4,5-Dichloro-2-nitroaniline via Amination

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2,4,5-Trichloronitrobenzene | Ammonia | Inert solvent, 150-220°C | 4,5-Dichloro-2-nitroaniline | Good to very good | google.comwipo.intgoogle.com |

| 3,4-Dichloroaniline | Acetyl chloride, Nitric acid, Sulfuric acid | Multi-step | 4,5-Dichloro-2-nitroaniline | Not specified | google.com |

Reductive Functionalization of Nitroaryl Precursors

Once 4,5-dichloro-2-nitroaniline is obtained, the next critical step is the reduction of the nitro group to a primary amine. This transformation is a fundamental process in the synthesis of many aromatic amines. A variety of reducing agents can be employed for this purpose, including metal catalysts like palladium on carbon (Pd/C) or nickel, as well as iron powder or sulfides. google.com The choice of reducing agent and reaction conditions can be tailored to ensure the selective reduction of the nitro group without affecting the chloro substituents on the aromatic ring. This step yields 4,5-dichloro-1,2-phenylenediamine, a key diamino intermediate. nih.govbiosynth.comsigmaaldrich.comnih.govthermofisher.com

Introduction of the N-Methylamino Group via Selective N-Methylation of Primary Aniline (B41778) Derivatives

The final step in the synthesis of this compound involves the selective methylation of one of the amino groups of 4,5-dichloro-1,2-phenylenediamine. Achieving mono-N-methylation while avoiding the formation of the N,N-dimethylated by-product is a significant challenge. google.com

Several strategies can be employed for this selective N-methylation. One approach involves the use of a methylation reagent such as methyl iodide, dimethyl sulfate, or formic acid in the presence of a suitable catalyst. google.comrhhz.net The reaction conditions, including the choice of solvent and base, are critical for controlling the degree of methylation. google.com Another technique involves a reductive amination process, where the primary amine is first treated with an aldehyde followed by reduction. rhhz.net

For more complex molecules like peptides, optimized procedures for selective N-methylation have been developed. nih.gov These often involve the use of a protecting group on the amine to be methylated, followed by methylation and subsequent deprotection. nih.gov While not directly applied to this specific synthesis in the provided context, these principles of selective functionalization are highly relevant.

Chemo- and Regioselective Functionalization of this compound

The presence of multiple reactive sites in this compound—two chlorine atoms on the aromatic ring and two distinct amino groups (primary and secondary)—allows for further functionalization. However, achieving selectivity in these reactions is paramount.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichlorinated Aromatic Systems

The two chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pub The rate and regioselectivity of these reactions are influenced by the electron-withdrawing nature of the nitro group (in precursors) and the electronic effects of the amino and methylamino groups. pressbooks.pubwuxiapptec.com Generally, electron-withdrawing groups ortho and para to the leaving group activate the ring towards nucleophilic attack. pressbooks.pub

The regioselectivity of SNAr reactions on dichlorinated aromatic systems can be complex and is influenced by the nature of the nucleophile and the specific substitution pattern on the ring. wuxiapptec.com In some cases, heating under pressure can be employed to facilitate SNAr reactions that are otherwise slow. acsgcipr.org The presence of heteroatoms within the aromatic system can also influence reactivity through intramolecular interactions. nih.gov

Strategies for Selective Amine Reactivity (Primary vs. Secondary Amino Groups)

The differential reactivity of the primary and secondary amino groups in this compound presents opportunities for selective functionalization. Generally, primary amines are more nucleophilic than secondary amines, but steric hindrance can also play a significant role. youtube.com

Various catalytic systems, often employing palladium or copper, have been developed for the selective N-arylation of primary versus secondary amines. nih.govorganic-chemistry.org The choice of ligand is often crucial in directing the reaction to the desired amine. nih.gov For instance, specific ligands can facilitate the coupling of primary amines with aryl halides while leaving secondary amines untouched, and vice versa. nih.gov

Furthermore, the basicity of the reaction medium can be modulated to control the reactivity of the amines. acs.org In some cases, changing the ratio of reactants can also be used to selectively prepare secondary or tertiary arylamines. acs.org These strategies for selective amination are critical for the further elaboration of the this compound scaffold into more complex molecules. chemistrysteps.com

An exploration of modern synthetic strategies reveals a diverse toolkit for the synthesis and derivatization of complex molecules like this compound. These methods, ranging from classical amidation reactions to cutting-edge photochemical and organocatalytic approaches, provide chemists with versatile pathways to access this and related aminoaryl compounds. This article delves into specific synthetic methodologies, focusing on amidation, oxidative transformations, palladium-catalyzed couplings, and photo/organocatalytic processes.

3 Amidation Reactions and Related Amine-Coupling Processes

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. For a secondary aniline like this compound, amidation would involve the reaction of the N-methylamino group with a carboxylic acid or its activated derivative. This transformation is crucial for introducing a wide array of functional groups and building molecular complexity.

A common and effective method for amidation is the reaction of the amine with an acid chloride in the presence of a base. youtube.com The process typically begins with the conversion of a carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. youtube.com The subsequent addition of the amine and a non-nucleophilic base to trap the HCl byproduct yields the desired N-acyl, N-methylaniline derivative. youtube.com The choice of solvent is critical; dichloromethane (B109758) or toluene (B28343) are often employed. youtube.com

Alternatively, direct coupling of carboxylic acids with amines can be achieved using various coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This approach avoids the need to pre-form a harsh acid chloride.

Amine-coupling processes also extend to reactions with other electrophiles. For instance, amines react with sulfonyl chlorides to produce sulfonamides, a reaction significant in medicinal chemistry for its ability to generate stable and biologically relevant structures. youtube.com The fundamental nucleophilic character of the amine nitrogen drives these essential transformations. youtube.comyoutube.com

Table 1: Common Amidation Strategies for Secondary Anilines

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Acid Chloride Method | Carboxylic acid, thionyl chloride (or oxalyl chloride), then amine and a base (e.g., triethylamine (B128534), pyridine) | Often performed in two steps; can be done at room temperature or with heating. youtube.com | Highly reliable and general method. |

| Peptide Coupling | Carboxylic acid, amine, coupling agent (e.g., DCC, EDC, HATU), base (e.g., DIPEA) | Typically performed at room temperature in solvents like DMF or DCM. | Milder conditions, suitable for sensitive substrates. |

4 Oxidative Transformations of Aromatic Amines and Derivatives

The amino group of aromatic amines is susceptible to a variety of oxidative transformations, providing a pathway to other important nitrogen-containing functional groups such as nitroso and nitro compounds. mdpi.comsciencemadness.org These transformations are valuable for altering the electronic properties of the aromatic ring and for creating intermediates for further synthesis.

The oxidation of primary and secondary aromatic amines can be achieved using a range of oxidizing agents. mdpi.com The specific outcome of the reaction often depends on the nature of the amine, the chosen oxidant, and the reaction conditions. For a secondary amine like this compound, oxidation could potentially lead to nitrones or other complex products. However, the oxidation of the closely related primary anilines is well-documented and provides insight into the reactivity of the aminoaryl moiety.

Peroxyacids, such as peracetic acid and trifluoroperacetic acid, are effective reagents for converting anilines to their corresponding nitroarenes. mdpi.com Hydrogen peroxide, a "green" and inexpensive oxidant, is also widely used, often in conjunction with a metal catalyst. sciencemadness.org The choice of catalyst can influence the final product; for example, certain molybdenum catalysts can selectively produce either nitroso or nitro compounds from the same starting aniline when used with hydrogen peroxide. mdpi.com

Laccases, a class of enzymes, represent a green alternative for the oxidation of aromatic amines. nih.gov These biocatalysts use molecular oxygen as the oxidant and can mediate the formation of complex dimeric or polymeric structures through radical coupling mechanisms. nih.gov

Table 2: Selected Oxidizing Agents for Aromatic Amines

| Oxidizing Agent | Typical Product(s) from Primary Anilines | Key Features |

|---|---|---|

| Peracetic Acid (CH₃CO₃H) | Nitroarenes mdpi.com | A strong oxidant; reaction conditions can be controlled to achieve desired products. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Nitrosoarenes, Nitroarenes mdpi.com | A green oxidant with water as the only byproduct; often requires a catalyst. sciencemadness.org |

| Dimethyldioxirane (DMDO) | Nitroarenes mdpi.com | Effective under mild conditions. |

5 Palladium-Catalyzed Coupling Reactions in N-Methylaniline Synthesis and Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, offering unparalleled efficiency and functional group tolerance. These methods are highly relevant for both the synthesis and subsequent derivatization of N-methylanilines like this compound.

The core synthetic pathway to N-methylated anilines can be achieved via Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. To synthesize this compound, one could envision coupling methylamine (B109427) with 1,2,4-trichloro-5-nitrobenzene, followed by reduction of the nitro group, although regioselectivity could be a challenge. More directly, a precursor like 4,5-dichloro-2-bromoaniline could be coupled with methylamine or a methylamine equivalent.

Once the N-methylaniline scaffold is in place, the chlorine substituents on the ring serve as handles for further functionalization using other palladium-catalyzed reactions. The Suzuki-Miyaura coupling, for instance, pairs an aryl halide with an organoboron reagent to form a new C-C bond. youtube.com This would allow for the introduction of alkyl, alkenyl, or aryl groups at the 4- or 5-position of the aniline ring, creating a diverse library of congeners. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst. youtube.com

Similarly, palladium catalysis enables the coupling of aryl halides with N-sulfinylamines to produce sulfinamides, which are versatile synthetic intermediates. nih.gov This reaction proceeds under mild conditions and demonstrates the broad applicability of palladium catalysis in modifying complex aryl cores. nih.gov

Table 3: Key Palladium-Catalyzed Reactions for N-Methylaniline Synthesis & Derivatization

| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand Example |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd(OAc)₂ / BINAP |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | C-C | Pd(PPh₃)₄ youtube.com |

| Heck Coupling | Aryl Halide + Alkene | C-C | Pd(OAc)₂ |

6 Photochemical and Organocatalytic Approaches in Aminoaryl Chemistry

In recent years, photochemistry and organocatalysis have emerged as powerful strategies in organic synthesis, often providing novel reactivity and improved selectivity under mild, environmentally friendly conditions.

Photocatalysis, which uses light to drive chemical reactions, can be applied to the synthesis of aminoaryl compounds. For example, the photocatalytic oxidative coupling of aryl amines can selectively produce azoaromatic compounds using specific iridium-based photocatalysts. researchgate.net These reactions are initiated by the generation of radical intermediates under visible light irradiation, offering a distinct reaction pathway compared to traditional thermal methods.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has been recognized with the 2021 Nobel Prize in Chemistry. youtube.com This field offers a sustainable alternative to metal-based catalysts. youtube.com In the context of aminoaryl chemistry, organocatalysts can be used for a variety of asymmetric transformations. For example, chiral phosphoric acids or amine-derived catalysts can control the stereochemistry of reactions involving the synthesis or derivatization of molecules containing amino groups. nih.gov Proline, a simple amino acid, is a well-known organocatalyst capable of promoting aldol (B89426) reactions, which form C-C bonds and can be used to build complex molecular scaffolds. youtube.com These methods are particularly valuable for preparing optically active pharmaceutical intermediates.

Table 4: Modern Catalytic Approaches in Aminoaryl Chemistry

| Approach | Catalyst Type | Example Transformation | Key Advantage |

|---|---|---|---|

| Photocatalysis | Iridium or Ruthenium complexes researchgate.net | Oxidative coupling of amines researchgate.net | Uses light as a traceless reagent; enables unique radical pathways. |

Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4,5-Dichloro-2-(methylamino)aniline, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely show two singlets, corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. The methylamino group would exhibit a singlet for the three methyl (-CH₃) protons, with a chemical shift characteristic of a methyl group attached to a nitrogen atom. The amine protons (-NH and -NH₂) would typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). Analysis of related structures, such as 4-chloro-N-methylaniline, supports these expected chemical shifts. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated, one for each unique carbon atom. The N-methyl carbon typically appears at the upfield end of the spectrum (~30 ppm). rsc.orgdocbrown.info The six aromatic carbons would produce signals in the downfield region, with the carbons directly bonded to chlorine atoms and amino groups showing characteristic shifts influenced by the electronic effects of these substituents.

Table 1: Predicted NMR Data for this compound

| Analysis Type | Predicted Signal | Description |

| ¹H NMR | Singlet | Aromatic H at C-3 |

| Singlet | Aromatic H at C-6 | |

| Broad Singlet | Primary Amine (-NH₂) | |

| Broad Singlet | Secondary Amine (-NH-) | |

| Singlet | Methyl Protons (-CH₃) | |

| ¹³C NMR | ~30 ppm | Methyl Carbon (-CH₃) |

| 100-150 ppm | Six distinct aromatic carbon signals |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to verify its molecular formula, C₇H₈Cl₂N₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that further confirms the structure. While specific HRMS data for this exact compound is not detailed in the provided results, the technique is standard for related aniline (B41778) derivatives. rsc.orgmdpi.comnih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈Cl₂N₂ |

| Monoisotopic Mass | 190.0068 Da |

| Expected [M+H]⁺ Ion | 191.0141 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands. wikieducator.org The N-H bonds of the primary and secondary amino groups would produce distinct stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net Other expected signals include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ range, C-N stretching, and C-Cl stretching vibrations at lower wavenumbers. nist.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary & Secondary Amine |

| > 3000 | C-H Stretch | Aromatic Ring |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., Flash Chromatography)

The purification of newly synthesized compounds and the assessment of their purity are critical steps in chemical research. Flash column chromatography is a widely used technique for the efficient separation and purification of organic compounds from reaction mixtures. rsc.orgrsc.org For aniline derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of non-polar and polar solvents, such as petroleum ether and ethyl acetate, are typically used as the mobile phase. rsc.orgacs.org Sometimes, to prevent the acidic silica from strongly interacting with the basic amine compounds, a small amount of a competing amine like triethylamine (B128534) may be added to the mobile phase to improve the separation. biotage.com

Spectrophotometric Analysis of Aromatic Amine Derivatives

UV-Visible spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds, such as aniline derivatives, contain chromophores (the substituted benzene ring) that absorb UV light at specific wavelengths. This property allows for the quantitative determination of the compound's concentration in a solution. nih.gov Analytical methods have been developed for determining aromatic amines in various samples based on their UV absorption. rsc.org The technique can also be based on the formation of colored complexes, for instance, through charge-transfer reactions with reagents like p-chloranilic acid, which absorb in the visible region. researchgate.net

Computational Chemistry Studies on 4,5 Dichloro 2 Methylamino Aniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, M06-2X, CCSD(T) Methods)

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of chemical compounds. Methods like Density Functional Theory (DFT), particularly with functionals such as M06-2X, and high-level coupled-cluster methods like CCSD(T), are instrumental in these investigations. mdpi.com

DFT has become a standard method for studying aniline (B41778) derivatives due to its balance of computational cost and accuracy. dergipark.org.tr The B3LYP functional, for instance, is widely used for optimizing molecular geometries and calculating vibrational frequencies. dergipark.org.tr For more complex reaction mechanisms and kinetics, such as the interaction of aniline derivatives with radicals, hybrid meta-GGA functionals like M06-2X combined with large basis sets like 6-311++G(3df,2p) are employed to provide more accurate energy profiles and reaction rates. mdpi.com The Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) method, while computationally more intensive, serves as a "gold standard" for providing highly accurate single-point energy calculations for stationary points on a potential energy surface identified by other methods. mdpi.com

These computational approaches allow for the determination of key parameters such as optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stable conformation.

Table 1: Typical Parameters for Quantum Chemical Calculations

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT (B3LYP, M06-2X) / 6-311++G(d,p) |

| Vibrational Frequencies | Calculation of vibrational modes to confirm a true energy minimum and for comparison with IR/Raman spectra. | DFT (B3LYP) / 6-311++G(d,p) |

| Single-Point Energy | High-accuracy calculation of the electronic energy for a given geometry. | CCSD(T) / aug-cc-pVTZ |

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity-Based Charge Transfer

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For 4,5-dichloro-2-(methylamino)aniline, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating amino groups, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing chloro substituents. The analysis of the HOMO-LUMO gap helps in predicting the charge transfer interactions within the molecule and with other species. researchgate.net Global reactivity descriptors, derived from these orbital energies, quantify the molecule's chemical potential, hardness, and electrophilicity. nih.gov

Table 2: Illustrative FMO and Global Reactivity Parameters (Calculated via DFT)

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. nih.gov |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. aimspress.com It transforms the complex, delocalized molecular orbitals into localized orbitals that represent Lewis-like bonding patterns (e.g., bonds, lone pairs). This analysis provides a detailed picture of the electron density distribution. aimspress.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas usually correspond to the location of lone pairs on electronegative atoms. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the amino and methylamino groups due to their lone pairs of electrons. The regions around the chlorine atoms would also exhibit negative potential.

Positive Potential (Blue): Located around the hydrogen atoms of the amino groups and the methyl group, as well as potentially on the aromatic ring hydrogens.

This visualization provides an intuitive guide to the molecule's reactive sites. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. dergipark.org.tr

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.tr By comparing the calculated spectrum with experimental FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific functional group motions (e.g., N-H stretching, C-Cl stretching, ring breathing modes) can be achieved. Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, improving agreement with experimental results. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.tr These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. Calculations are often performed by modeling the solvent to better replicate experimental conditions. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.net This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are related to the molecule's HOMO-LUMO gap. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl aniline |

| 4,5-Dichloro-2-nitroaniline (B146558) |

| Aniline |

Synthetic Utility and Applications in Complex Chemical Scaffold Construction

Development of Complex Polycyclic and Macrocyclic Architectures

The difunctional nature of 4,5-Dichloro-2-(methylamino)aniline makes it a valuable component in the synthesis of more complex molecular structures, including polycyclic and macrocyclic systems. These larger architectures are of significant interest in supramolecular chemistry, host-guest chemistry, and materials science.

Macrocycles containing nitrogen atoms are often synthesized through the condensation of diamines with dialdehydes or other bifunctional linkers. nih.govmdpi.com The two amine functionalities of this compound, separated by the rigid aromatic ring, can act as one of the components in such macrocyclization reactions. For example, a [2+2] condensation with a suitable dialdehyde (B1249045) would lead to the formation of a macrocycle containing two units of the dichloromethylaminobenzene moiety. The rigidity of the aniline (B41778) unit and the specific substitution pattern would impart defined conformational properties to the resulting macrocycle, making it a candidate for applications in molecular recognition and sensing. nih.gov

The synthesis of such macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reactivity of the two amine groups can be differentiated to achieve more controlled, stepwise syntheses of complex asymmetric macrocycles.

Integration into Advanced Materials Science Precursors (e.g., Polymers, Dyes)

The aromatic nature and reactive functional groups of this compound also make it a suitable precursor for the synthesis of advanced materials like polymers and dyes.

Polymers: Polyanilines are a well-known class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. nih.govrsc.orgresearchgate.net The properties of polyanilines can be tuned by introducing substituents onto the aniline monomer. The polymerization of substituted anilines, including chlorinated derivatives, can be achieved through chemical or electrochemical oxidation. researchgate.net The presence of the two chlorine atoms and a methylamino group in this compound would significantly influence the electronic properties, solubility, and morphology of the resulting polymer. rsc.orgresearchgate.net These substituted polymers are of interest for creating new sensor materials, as the substituents can affect the polymer's interaction with various analytes. nih.govresearchgate.net

Dyes: Azo dyes, which contain the R-N=N-R' functional group, represent the largest class of synthetic dyes. Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. The primary amino group of this compound can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various phenols, anilines, or other aromatic compounds to produce a wide range of azo dyes. researchgate.net The color and properties of the resulting dye are determined by the specific molecular structure, with the chloro and methylamino substituents on the aniline ring playing a key role in modulating the electronic characteristics and, consequently, the absorption spectrum of the dye. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,5-Dichloro-2-(methylamino)aniline?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Chlorination of 2-(methylamino)aniline using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperature (40–60°C) to introduce chloro groups at positions 4 and 5 .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- <sup>1</sup>H/</sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methylamino groups (δ 2.8–3.2 ppm). Chlorine substituents deshield adjacent protons .

- FT-IR : Detect N–H stretches (~3350 cm<sup>−1</sup>) and C–Cl vibrations (~750 cm<sup>−1</sup>) .

- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 221 (calculated for C7H7Cl2N2) .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH4) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA/DOT regulations .

Advanced Research Questions

Q. How can computational modeling predict reactivity in derivatives of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO, water) to assess solubility and stability .

- Example : Substituent effects on Cl atoms can reduce electron density at the aromatic ring, altering reaction pathways in cross-coupling reactions .

Q. What experimental designs assess environmental persistence of this compound in soil?

- Methodology :

- Column Migration Studies : Pack soil columns with varying organic matter content. Inject 10 ppm solution of the compound and simulate groundwater flow (pump rates: 0.5–2.0 mL/min). Monitor migration using LC-MS/MS .

- Degradation Analysis : Apply advanced oxidation processes (AOPs) like UV/H2O2 or Fenton’s reagent. Track degradation intermediates (e.g., chlorinated aniline derivatives) via GC-MS .

Q. How do structural modifications influence biological activity in related aniline derivatives?

- Case Study : Replace the methylamino group with trifluoromethyl (as in Benzimidazole analogs) to enhance lipophilicity (logP increase by ~1.5 units) and improve membrane permeability .

- Experimental Validation : Test cytotoxicity in HepG2 cells (IC50 assays) and compare with unmodified analogs. Use QSAR models to correlate substituent effects with activity .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.